1-Butoxy-4-(2-nitro-ethyl)-benzene
Description
1-Butoxy-4-(2-nitro-ethyl)-benzene is a substituted benzene derivative with the molecular formula C₁₂H₁₇NO₃. Its structure comprises a benzene ring functionalized with two distinct groups:
- A butoxy group (-O-C₄H₉) at the 1-position, contributing electron-donating effects via resonance.
- A 2-nitroethyl group (-CH₂-CH₂-NO₂) at the 4-position, introducing electron-withdrawing properties due to the nitro (-NO₂) moiety.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-butoxy-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO3/c1-2-3-10-16-12-6-4-11(5-7-12)8-9-13(14)15/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
GNAJTZIWZJGFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects in Selected Benzene Derivatives
Key Observations :
In contrast, compounds like 1-Benzyloxy-4-nitrobenzene lack this balance, as the -NO₂ group dominates reactivity .
Steric Effects : The 2-nitroethyl group introduces moderate steric hindrance compared to bulkier substituents like -C(CH₃)₃ in 1-Butoxy-4-tert-butylbenzene, which may limit accessibility to reactive sites .
Physicochemical Properties
Table 2: Estimated Properties Based on Substituent Contributions
| Compound Name | Molecular Weight (g/mol) | LogP (Lipophilicity) | Solubility (Polar vs. Nonpolar) |
|---|---|---|---|
| This compound | 239.28 | ~3.5 | Moderate in organic solvents |
| 1-Benzyloxy-4-nitrobenzene | 229.23 | ~2.8 | Low in water; high in DMSO |
| 2-Ethyl-1-methoxy-4-nitrobenzene | 195.20 | ~2.1 | Moderate in ethanol |
| 1-Butoxy-4-tert-butylbenzene | 206.33 | ~4.0 | High in hexane |
Key Observations :
Key Observations :
- Nitro Group Utility : The nitroethyl group in the target compound can be reduced to an amine (-NH₂), enabling its use in heterocyclic synthesis (e.g., indoles or benzodiazepines) .
- Directed Substitution : The butoxy group directs incoming electrophiles to the para position, similar to observations in methoxy-substituted nitrobenzenes .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 1-Butoxy-4-(2-nitro-ethyl)-benzene, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves two key steps:
- Step 1 : Introduction of the butoxy group via Friedel-Crafts alkylation. React benzene derivatives with tert-butyl alcohol or a butyl halide using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at controlled temperatures (40–60°C) to minimize side reactions .
- Step 2 : Nitro group incorporation. Use nitration reagents (e.g., HNO₃/H₂SO₄) at 0–5°C to achieve regioselective nitro-ethyl substitution. Purification via column chromatography (hexane/Et₂O gradients) ensures high purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., butoxy CH₂ at δ 1.0–1.8 ppm; nitro-ethyl protons at δ 4.0–4.5 ppm). ¹³C NMR confirms aromatic carbons and nitro-group attachment .
- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) verifies the nitro group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₅NO₃) .
- X-ray Diffraction (XRD) : For crystalline samples, use SHELXL software to refine crystal structures and confirm spatial arrangement .
Advanced Research Questions
Q. How can discrepancies in spectral data during structural elucidation be resolved?
- Answer :
- Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (DFT calculations) and literature analogs (e.g., nitrovinyl benzene derivatives) .
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of butoxy and nitro-ethyl groups .
- Crystallographic Validation : If XRD data conflicts with spectroscopic assignments, re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL to resolve ambiguities .
Q. What strategies address challenges in crystallizing nitro-ethyl-substituted aromatic compounds?
- Answer :
- Crystallization Techniques : Use slow evaporation with solvent mixtures (e.g., CH₂Cl₂/hexane) to enhance crystal growth. Nitro groups may require polar solvents (e.g., EtOAc) for solubility .
- Temperature Gradients : Gradual cooling (from 50°C to 4°C) reduces nucleation rates, favoring larger crystals.
- Additive Screening : Introduce trace co-solvents (e.g., DMSO) or ionic liquids to modulate crystallization kinetics .
Q. What are the potential applications of this compound in materials science?
- Answer :
- Organic Electronics : The nitro-ethyl group’s electron-withdrawing properties make it a candidate for charge-transfer complexes. Test conductivity in thin-film transistors .
- Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via second-harmonic generation (SHG) experiments. Nitro-aromatic compounds often exhibit strong NLO responses .
Safety and Handling
Q. What safety protocols are critical when handling nitro-ethyl derivatives?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect nitro-containing waste separately. Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal via licensed hazardous waste services .
- Emergency Measures : Immediate eye/skin rinsing (15+ minutes) and medical consultation for exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
